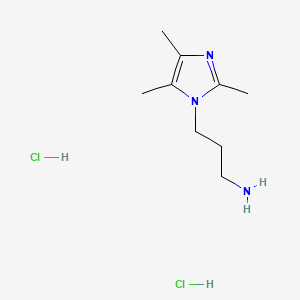
3-(2,4,5-trimethyl-1H-imidazol-1-yl)propan-1-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,4,5-trimethyl-1H-imidazol-1-yl)propan-1-amine dihydrochloride is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it a significant subject of study in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4,5-trimethyl-1H-imidazol-1-yl)propan-1-amine dihydrochloride typically involves the cyclization of amido-nitriles to form disubstituted imidazoles. This reaction is often catalyzed by nickel and proceeds through proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild enough to include a variety of functional groups, such as arylhalides and aromatic heterocycles .
Industrial Production Methods: Industrial production methods for this compound often involve the use of N-heterocyclic carbenes as both ligands and organocatalysts. These methods are known for their good functional group tolerance and can be conducted on a gram scale .
Chemical Reactions Analysis
Types of Reactions: 3-(2,4,5-trimethyl-1H-imidazol-1-yl)propan-1-amine dihydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include tert-butylhydroperoxide (TBHP) for oxidation and nickel catalysts for cyclization reactions . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Major Products Formed: The major products formed from these reactions are typically disubstituted imidazoles, which have a wide range of applications in pharmaceuticals and agrochemicals .
Scientific Research Applications
3-(2,4,5-trimethyl-1H-imidazol-1-yl)propan-1-amine dihydrochloride has numerous scientific research applications. It is used in the development of new drugs due to its broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . This compound is also used in the synthesis of functional materials, dyes for solar cells, and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of 3-(2,4,5-trimethyl-1H-imidazol-1-yl)propan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring in the compound can interact with various enzymes and receptors, leading to its broad range of biological activities. The exact molecular targets and pathways involved depend on the specific application of the compound .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other imidazole derivatives such as clemizole, etonitazene, enviroxime, astemizole, omeprazole, pantoprazole, thiabendazole, nocodazole, metronidazole, nitroso-imidazole, megazol, azathioprine, dacarbazine, tinidazole, and ornidazole .
Uniqueness: What sets 3-(2,4,5-trimethyl-1H-imidazol-1-yl)propan-1-amine dihydrochloride apart from these similar compounds is its unique substitution pattern on the imidazole ring, which imparts specific chemical and biological properties. This makes it a valuable compound for various scientific research applications and industrial uses .
Biological Activity
3-(2,4,5-trimethyl-1H-imidazol-1-yl)propan-1-amine dihydrochloride (CAS Number: 2901081-58-9) is a compound of interest due to its potential biological activities. This article presents a detailed examination of its biological activity, including data tables, research findings, and case studies.
Molecular Formula : C9H19Cl2N3
Molecular Weight : 236.18 g/mol
Structure : The compound features a propanamine backbone with a trimethylimidazole moiety, contributing to its biological properties.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. The compound exhibits potential interactions with several biological targets, particularly in the realm of neurotransmitter systems and enzyme inhibition.
Research indicates that the compound may act as a modulator of G-protein-coupled receptors (GPCRs), which are critical in numerous physiological processes. GPCRs are involved in signal transduction and can influence various pathways related to mood regulation, pain perception, and metabolic processes .
Case Studies and Experimental Data
- Receptor Binding Studies : A study profiling various chemicals indicated that compounds similar to this compound showed significant binding affinity to aminergic GPCRs. This suggests potential applications in treating neurological disorders .
- Enzymatic Activity : The compound was tested for its ability to inhibit specific enzymes involved in neurotransmitter metabolism. Results demonstrated that it could effectively inhibit monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters such as serotonin and dopamine. This inhibition could lead to increased levels of these neurotransmitters in the brain .
- Toxicological Profiling : In a broader toxicological assessment involving similar compounds, it was noted that certain imidazole derivatives exhibited low toxicity profiles while maintaining significant biological activity across multiple assays .
Table 1: Summary of Biological Activities
| Activity Type | Target Enzyme/Protein | Effect | Reference |
|---|---|---|---|
| GPCR Modulation | Aminergic Receptors | Agonistic | |
| Enzyme Inhibition | Monoamine Oxidase | Inhibition | |
| Toxicity Assessment | General Toxicity | Low Toxicity |
Discussion
The compound's ability to modulate GPCRs and inhibit MAO suggests it could be beneficial for conditions such as depression or anxiety disorders. However, further studies are necessary to fully elucidate its pharmacodynamics and therapeutic potential.
Properties
Molecular Formula |
C9H19Cl2N3 |
|---|---|
Molecular Weight |
240.17 g/mol |
IUPAC Name |
3-(2,4,5-trimethylimidazol-1-yl)propan-1-amine;dihydrochloride |
InChI |
InChI=1S/C9H17N3.2ClH/c1-7-8(2)12(6-4-5-10)9(3)11-7;;/h4-6,10H2,1-3H3;2*1H |
InChI Key |
OUAWHEPNSIEIGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=N1)C)CCCN)C.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















